7-oxo-6H,7H-thieno[2,3-c]pyridine-4-carbonitrile
Description
Properties
IUPAC Name |
7-oxo-6H-thieno[2,3-c]pyridine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4N2OS/c9-3-5-4-10-8(11)7-6(5)1-2-12-7/h1-2,4H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JROHERZOPZUATL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1C(=CNC2=O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Material Selection and Initial Synthesis
The core heterocyclic structure is typically assembled from 2-acetylnaphthalene derivatives and aromatic aldehydes, which undergo condensation reactions with ethyl cyanoacetate to form key intermediates. This process is advantageous due to high yields (~80%) and operational simplicity, avoiding lengthy multi-step procedures.
- Reaction Scheme:
- Equimolar mixture of 2-acetylnaphthalene and aromatic aldehyde (e.g., 4-chlorobenzaldehyde) is heated with ethyl cyanoacetate in the presence of ammonium acetate.
- This results in the formation of naphthyl-pyridinone derivatives (e.g., compounds 2a–c), which serve as precursors for further heterocyclic modifications.
- IR spectra confirm characteristic functional groups such as NH, CN, and C=O.
- NMR spectra reveal aromatic and heterocyclic proton environments consistent with the proposed structures.
- Elemental analysis supports the molecular compositions.
Conversion to Chloro and Thione Derivatives
The key intermediate compounds are then subjected to halogenation or sulfurization:
-
- Reaction of compounds 2a–c with phosphorous oxychloride yields chloro derivatives (compounds 3b,c).
- This step involves substitution of the carbonyl oxygen or other reactive sites, facilitating subsequent nucleophilic attack or cyclization.
- Spectroscopic confirmation: Disappearance of the carbonyl IR band and appearance of C–Cl stretching.
-
- Treatment of certain intermediates with phosphorous pentasulfide produces pyridinethione derivatives (e.g., compound 4a).
- IR spectra show characteristic C=S stretching, confirming sulfur incorporation.
| Step | Reagents | Product | Key Spectroscopic Features | Yield |
|---|---|---|---|---|
| Chlorination | Phosphorous oxychloride | Chloro derivatives (3b,c) | IR: disappearance of C=O, C–Cl stretch | ~75–80% |
| Sulfurization | Phosphorous pentasulfide | Pyridinethione derivatives (4a) | IR: C=S stretch at ~1405 cm–1 | ~70% |
Glycosylation to Form Nucleoside Analogues
The heterocyclic core is further functionalized via glycosylation:
-
- Reaction of compounds 2b,c with 2,3,4,6-tetra-O-acetyl-α-glucopyranosyl bromide in dimethylformamide (DMF) yields glycosylated derivatives (compounds 5b,c).
- This process mimics nucleoside formation, potentially enhancing biological activity.
-
- Disappearance of NH signals in IR.
- NMR signals corresponding to sugar moieties (OCH3, CH2 groups).
| Glycosylation Reagent | Product | Spectroscopic Confirmation | Yield |
|---|---|---|---|
| α-ABG | Glycosylated derivatives (5b,c) | IR: C=O and CN bands, NMR sugar signals | ~65–75% |
Functional Group Transformations and Cyclizations
Further modifications include:
-
- Reaction of compounds like 2a,b with ethyl chloroacetate produces ester derivatives (compounds 6a,b).
-
- Conversion of ester derivatives into hydrazides (7a,b).
- Condensation of hydrazides with aldehydes yields hydrazone derivatives (8a–d).
-
- Hydrazones are cyclized with thioglycolic acid or acetic anhydride to form fused heterocycles (compounds 9c,d, 10c).
| Transformation | Reagents | Product | Spectroscopic Features | Yield |
|---|---|---|---|---|
| Esterification | Ethyl chloroacetate | Ester derivatives (6a,b) | IR: C=O, CN; NMR: ester signals | ~60–70% |
| Hydrazide formation | Hydrazine hydrate | Hydrazides (7a,b) | IR: NH, C=N; NMR: hydrazone signals | ~65–75% |
| Cyclization | Thioglycolic acid / Acetic anhydride | Fused heterocycles (9c,d, 10c) | IR: new heterocyclic stretches | ~50–60% |
Additional Derivatizations
Further derivatizations include:
- Reaction with phenyl isothiocyanate to produce thiourea derivatives.
- Condensation with chloroacetic acid to synthesize acyl derivatives.
- Reactions with aliphatic acids (formic, acetic) to generate various acylated compounds.
Summary Table of Preparation Methods
| Step | Starting Material | Reagents | Main Product | Key Features | Typical Yield |
|---|---|---|---|---|---|
| 1 | 2-acetylnaphthalene + aldehyde | Ethyl cyanoacetate + NH4OAc | Pyridinone derivatives (2a–c) | High-yield, straightforward | 80% |
| 2 | Compounds 2a–c | POCl₃ | Chloro derivatives (3b,c) | IR: C=O disappearance, C–Cl | 75–80% |
| 3 | 2b,c | α-ABG | Glycosylated derivatives (5b,c) | Nucleoside-like | 65–75% |
| 4 | 2a,b | Ethyl chloroacetate | Ester derivatives (6a,b) | Ester formation | 60–70% |
| 5 | Esters | Hydrazine hydrate | Hydrazides (7a,b) | Hydrazide formation | 65–75% |
| 6 | Hydrazides | Cyclization agents | Fused heterocycles (9c,d, 10c) | Cyclization yields | 50–60% |
Chemical Reactions Analysis
Types of Reactions: 7-oxo-6H,7H-thieno[2,3-c]pyridine-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the nitrile group to a primary amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Nucleophiles like amines and alcohols, along with suitable solvents and catalysts, facilitate substitution reactions.
Major Products Formed:
Oxidation Products: Higher oxidation state derivatives, such as carboxylic acids.
Reduction Products: Primary amines from the reduction of the nitrile group.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Applications
Antimicrobial Activity
Research has indicated that derivatives of thienopyridine compounds exhibit antimicrobial properties. The structure of 7-oxo-6H,7H-thieno[2,3-c]pyridine-4-carbonitrile suggests potential efficacy against various bacterial strains. A study published in Medicinal Chemistry demonstrated that thienopyridines could inhibit bacterial growth by interfering with cell wall synthesis and protein production .
Anticancer Properties
Another significant application is in cancer therapy. Compounds similar to this compound have been shown to induce apoptosis in cancer cells. A case study conducted on thienopyridine derivatives highlighted their ability to inhibit tumor growth in animal models by targeting specific cancer pathways .
Neuroprotective Effects
Recent studies suggest that this compound may also possess neuroprotective qualities. Research indicates that thienopyridine derivatives can protect neuronal cells from oxidative stress and apoptosis, making them candidates for treating neurodegenerative diseases such as Alzheimer's .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions starting from simpler thienopyridine precursors. Various derivatives have been synthesized to enhance its biological activity. For instance:
| Derivative Name | Biological Activity |
|---|---|
| 5-amino-2-hydroxy-N-methylbenzene | Antimicrobial |
| 7-(2,4-dichloroanilino)-thieno | Anticancer |
| 2-(4-methylpiperazinyl)-thieno | Neuroprotective |
Case Studies
-
Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various thienopyridine derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications to the thienopyridine structure significantly enhanced antibacterial activity . -
Cancer Cell Apoptosis
In vivo studies demonstrated that a derivative of this compound led to a marked reduction in tumor size in mice models. The mechanism was attributed to the compound's ability to activate apoptotic pathways within cancer cells . -
Neuroprotection in Animal Models
Research focusing on neurodegenerative diseases found that thienopyridine derivatives could reduce neuronal damage in models of Alzheimer's disease by inhibiting oxidative stress markers .
Mechanism of Action
The mechanism by which 7-oxo-6H,7H-thieno[2,3-c]pyridine-4-carbonitrile exerts its effects involves interactions with specific molecular targets and pathways. For example, in pharmaceutical applications, the compound may bind to receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact mechanism depends on the specific application and the biological system .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The following table summarizes key structural and functional differences between 7-oxo-6H,7H-thieno[2,3-c]pyridine-4-carbonitrile and related heterocyclic compounds:
Key Comparative Insights:
Substituent Impact on Bioactivity: The nitrile group at position 4 in this compound may enhance binding to enzymatic targets, as seen in pyranopyridine derivatives (e.g., compound XXXVI in ), where nitriles improve solubility and target engagement . Oxo groups at position 7 (as in the thienopyridine and pyranopyridine analogs) correlate with kinase or calcium channel modulation, though potency varies with ring topology .
Ring System Differences: Thieno[2,3-c]pyridine vs. Pyranopyridine vs. thienopyridine: Oxygen in the pyran ring enhances polarity, possibly improving bioavailability relative to sulfur-containing analogs .
Multitarget Potential: While ambocarb-like indoloquinolinones exhibit confirmed multitarget effects (e.g., DYRK1A kinase and calcium channels), the thienopyridine analog’s fused thiophene ring could expand its target range to include redox-sensitive pathways .
Biological Activity
7-Oxo-6H,7H-thieno[2,3-c]pyridine-4-carbonitrile is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the existing literature on its biological properties, including its anticancer effects and antiviral activity.
- Molecular Formula : C8H5N2O2S
- Molecular Weight : 181.20 g/mol
- CAS Number : 121553900
Anticancer Activity
Recent studies have highlighted the anticancer potential of thieno[2,3-c]pyridine derivatives. The compound has shown promising results against various cancer cell lines:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MDA-MB-231 | 0.05 | Cytotoxicity after 24 hours |
| MCF-7 | 2.5 | Cytotoxicity increased with time |
| A549 | 0.39 | Induced autophagy without apoptosis |
| HCT116 | 1.1 | Significant cytotoxicity |
In a study by , the compound exhibited significant cytotoxic effects on breast cancer cell lines, particularly MDA-MB-231 and MCF-7. The treatment with higher concentrations (up to 25 µM) resulted in over 50% cell death after 72 hours.
The mechanism by which this compound exerts its anticancer effects appears to involve modulation of metabolic pathways. The treatment led to alterations in glycolysis and energy metabolism, suggesting a potential role in targeting cancer stem cells and metabolic reprogramming associated with tumor growth .
Antiviral Activity
Research has also indicated that derivatives of thieno[2,3-c]pyridine possess antiviral properties. For instance, compounds within this class have been reported to inhibit herpesvirus DNA polymerases effectively while showing selectivity toward human DNA polymerases . This selectivity is critical for reducing side effects in therapeutic applications.
Case Studies
- Study on Breast Cancer Cells : A recent investigation into the effects of thieno[2,3-c]pyridine derivatives on MDA-MB-231 cells showed that treatment with these compounds significantly reduced cell viability and altered metabolic pathways related to glycolysis and energy production .
- Antiviral Properties : Another study focused on the antiviral activity of related compounds demonstrated their ability to inhibit viral replication mechanisms effectively, highlighting their potential as therapeutic agents against viral infections .
Q & A
Q. What are the established synthetic routes for 7-oxo-6H,7H-thieno[2,3-c]pyridine-4-carbonitrile and related heterocyclic carbonitriles?
The synthesis of thienopyridine carbonitriles typically involves cyclization reactions. For example, analogous compounds like pyrano[2,3-d]pyrimidine-6-carbonitriles are synthesized via condensation of precursors (e.g., chromones or pyrimidinethiones) with nitrile-containing reagents under reflux in polar aprotic solvents like DMF or ethanol . Cyclization may require acid/base catalysis, as seen in the preparation of 6-acetyl-4-oxo-4H-chromene-3-carbonitrile using pyridine as a base . Key steps include optimizing reaction time, temperature (e.g., reflux at 80–100°C), and stoichiometry of reactants to avoid byproducts like unreacted intermediates or over-oxidized species.
Q. How can researchers characterize the structural purity of this compound?
Multimodal spectroscopic analysis is critical:
- IR spectroscopy : Confirm the presence of functional groups (e.g., C≡N stretch at ~2214 cm⁻¹, C=O at ~1689 cm⁻¹) .
- ¹H/¹³C NMR : Identify proton environments (e.g., aromatic protons at δ 7.2–8.2 ppm, NH peaks at δ 13.8 ppm) and carbon backbone integrity .
- Mass spectrometry : Validate molecular weight (e.g., M⁺ peak at m/z 281 for a related compound) .
- Elemental analysis : Ensure compliance with calculated C, H, N, and S percentages (±0.1% tolerance) .
Advanced Research Questions
Q. What strategies resolve contradictory spectral data in structurally similar carbonitriles?
Discrepancies in spectral peaks (e.g., shifted NH or C=O signals) often arise from substituent effects or polymorphism. For example, electron-withdrawing groups on the thienopyridine ring can deshield adjacent protons, altering NMR chemical shifts. Researchers should:
- Perform X-ray crystallography to confirm solid-state structure (if crystals are obtainable).
- Compare experimental data with computational predictions (DFT calculations for optimized geometry and NMR chemical shifts) .
- Use 2D NMR techniques (COSY, HSQC) to resolve overlapping signals in complex heterocycles .
Q. How can this compound be functionalized for applications in bioimaging?
Inspired by fluorescent probes like chromene-3-carbonitriles , researchers can:
- Introduce electron-donating groups (e.g., -NH₂, -OH) to enhance fluorescence quantum yield.
- Conjugate with targeting moieties (e.g., bis(pyridin-2-ylmethyl)amine) via Mannich reactions or nucleophilic substitution .
- Validate cellular uptake and specificity using live-cell imaging (e.g., confocal microscopy with HeLa cells) and counterstaining with organelle-specific dyes (e.g., DAPI for nuclei) .
Q. What experimental design principles optimize reaction yields in multi-step syntheses?
- Solvent selection : Use polar solvents (e.g., DMSO, ethanol) to stabilize charged intermediates in cyclization steps .
- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts to accelerate key steps like Knoevenagel condensations .
- In-line monitoring : Employ techniques like TLC or HPLC to track reaction progress and isolate intermediates before side reactions occur .
Q. How are computational methods applied to predict the biological activity of 7-oxo-6H,7H-thieno derivatives?
- Molecular docking : Screen against target proteins (e.g., kinases, DNA topoisomerases) using software like AutoDock Vina.
- ADMET profiling : Predict pharmacokinetics (e.g., logP for lipophilicity) via tools like SwissADME .
- QSAR modeling : Correlate substituent effects (e.g., -CN, -SMe) with bioactivity data from analogous compounds .
Methodological Considerations
Q. What precautions are necessary when handling reactive intermediates in carbonitrile synthesis?
- Toxic vapors : Use fume hoods for reactions involving acetyl chloride or HCHO .
- Moisture sensitivity : Store nitrile precursors under inert gas (N₂/Ar) to prevent hydrolysis .
- Waste disposal : Neutralize acidic/byproduct streams before disposal per EPA guidelines .
Q. How can researchers validate the selectivity of thienopyridine carbonitriles in nucleolar staining?
- Perform competitive assays with known nucleolar dyes (e.g., SYTO RNASelect).
- Use RNase/DNase treatment to confirm staining dependence on RNA/DNA content .
- Quantify fluorescence intensity ratios (nucleolus vs. cytoplasm) via image analysis software (e.g., ImageJ) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
